
Thiocolchicine.
説明
準備方法
化学反応の分析
Degradation Pathways of Thiocolchicine
Thiocolchicine undergoes degradation under acidic, basic, and oxidative stress conditions, while remaining stable under photodegradation and dry heat. Key reactions include:
Acidic Hydrolysis
-
Conditions : Exposure to hydrochloric acid (HCl) at elevated temperatures (e.g., 60–80°C).
-
Products :
-
Kinetics : Follows first-order degradation kinetics with a degradation rate constant () of at 80°C in 3.0 N HCl .
Basic Hydrolysis
-
Conditions : Alkaline solutions (e.g., 0.5 M NaOH at 60°C).
-
Products :
-
Recovery : ~85% of thiocolchicoside remains intact, with 15% converting to DP3 .
Oxidative Degradation
-
Conditions : Hydrogen peroxide () at room temperature or elevated temperatures.
-
Products :
-
Kinetics : Degradation rate increases with concentration. For example, 3% induces complete degradation .
Stability Under Other Conditions
-
Photodegradation : Stable under daylight exposure for 24 hours .
-
Dry Heat : Minimal degradation at 70°C for 8 hours (~98% recovery) .
Reductive Amination Method
-
Reaction : Thiocolchicine reacts with aldehydes/ketones and reducing agents (e.g., sodium cyanoborohydride) to form amine derivatives .
-
Key Products :
-
Biological Impact : Derivatives exhibit IC values in the nanomolar range and overcome drug resistance in LoVo/DX cells .
Characterization of Degradation Products
Degradation products are identified using advanced analytical techniques:
Kinetic Studies and Stability Data
Degradation kinetics are critical for predicting shelf life and stability.
Rate Constants and Half-Life
Condition | Rate Constant () | Half-Life |
---|---|---|
3.0 N HCl, 80°C | 10.7 hours | |
1.5% , RT | Calculated via Arrhenius equation |
Comparative Stability Table
Stress Condition | % Recovery | Key Degradation Products |
---|---|---|
1.0 M HCl, 60°C | 78% | DP1, DP2 |
0.5 M NaOH, 60°C | 85% | DP3 |
1% , RT | 67.5% | D1SO, D3 |
Photodegradation | 92.9% | None |
Dry Heat (70°C) | 98.1% | None |
科学的研究の応用
Anticancer Properties
Thiocolchicine has demonstrated potential as an anticancer agent through its mechanism of action involving the inhibition of the nuclear factor kappa B (NF-κB) pathway. Research indicates that thiocolchicine can inhibit the proliferation of various cancer cell lines, including leukemia, myeloma, squamous cell carcinoma, breast, colon, and kidney cancers. The compound's ability to suppress tumor colony formation further supports its anticancer efficacy.
Key Findings:
- Mechanism : Inhibition of NF-κB leads to reduced expression of cyclooxygenase-2 and other NF-κB-regulated genes .
- Cell Viability : Studies using the modified tetrazolium salt assay showed significant reductions in cell viability across multiple cancer types when treated with thiocolchicine .
Pain Management
Thiocolchicine is widely recognized for its analgesic properties, particularly in treating musculoskeletal pain. A systematic review and meta-analysis highlighted its effectiveness in reducing pain intensity in patients with conditions such as acute low back pain.
Clinical Efficacy:
- Meta-Analysis Results : The pooled mean difference in Visual Analogue Scale scores indicated a reduction in pain intensity after treatment with thiocolchicine compared to placebo .
- Clinical Trials : A total of eight randomized controlled trials involving 1,397 patients were analyzed, showing a statistically significant but clinically small impact on pain reduction .
Safety Profile
Safety Observations:
- Adverse Reactions : Instances of allergic reactions have been confirmed through skin tests and basophil activation tests .
- Regulatory Recommendations : The European Medicines Agency has suggested restricting the use of thiocolchicine-containing medications due to safety concerns related to potential side effects .
Comparative Efficacy with Other Treatments
Recent studies have also compared thiocolchicine's efficacy against other treatment modalities for pain management. For example, a study evaluating fixed-dose combinations revealed that while thiocolchicine was effective, it was less so than other combinations like etoricoxib for patients with severe pain .
Treatment Comparison | Pain Reduction (Mean Difference) | Functional Improvement |
---|---|---|
Thiocolchicine | -0.49 (after 2–3 days) | Moderate |
Etoricoxib + Thiocolchicine | -0.82 (after 5–7 days) | Significant |
作用機序
類似化合物との比較
生物活性
Thiocolchicine, a semi-synthetic derivative of colchicine, is primarily recognized for its muscle relaxant properties and potential therapeutic applications in pain management. This article explores the biological activity of thiocolchicine, emphasizing its pharmacodynamics, pharmacokinetics, and clinical efficacy based on diverse research findings.
Overview of Thiocolchicine
Thiocolchicine is derived from colchicoside, a natural glycoside obtained from the plant Gloriosa superba. It has gained attention due to its pharmacological profile, which includes muscle relaxation, analgesic effects, and anti-inflammatory properties. The compound acts primarily through GABAergic mechanisms and has shown affinity for glycine and GABAA receptors, contributing to its muscle relaxant effects without significant sedation .
Pharmacodynamics
The pharmacodynamic properties of thiocolchicine have been extensively studied. Key findings include:
- Muscle Relaxation : Thiocolchicine induces muscle relaxation through modulation of neurotransmitter systems. It has been shown to be effective in treating muscle spasms without causing sedation or other adverse effects commonly associated with muscle relaxants .
- Analgesic and Anti-inflammatory Effects : In experimental models, thiocolchicine exhibited significant analgesic and anti-inflammatory activities. It has been evaluated in various clinical settings for musculoskeletal pain management .
Pharmacokinetics
The pharmacokinetic profile of thiocolchicine reveals important insights into its metabolism and bioavailability:
- Absorption and Metabolism : After oral administration, thiocolchicine is rapidly metabolized, with its active metabolite M1 being the primary circulating form. Studies indicate that M1 peaks in plasma approximately one hour post-administration . The compound's bioavailability via oral administration is approximately 25% compared to intramuscular routes .
- Elimination : The elimination half-life of M1 is about 8.6 hours, indicating prolonged activity which may contribute to its therapeutic effects .
Clinical Efficacy
Recent clinical trials have assessed the efficacy of thiocolchicine in managing musculoskeletal pain:
- Systematic Review Findings : A meta-analysis of randomized controlled trials (RCTs) involving 1397 patients indicated that while thiocolchicine significantly reduced low back pain scores compared to placebo, the clinical impact was minimal (mean difference in Visual Analogue Scale scores was -0.49 after 2-3 days) .
- Safety Profile : The safety profile of thiocolchicine is favorable; sedation is rarely reported, making it a viable option for patients requiring muscle relaxation without cognitive impairment .
Case Studies
Several case studies highlight the practical applications of thiocolchicine:
Author | Year | Condition | Intervention | Outcome |
---|---|---|---|---|
Akhter | 2017 | Acute Low Back Pain | Thiocolchicoside + Diclofenac IM | VAS reduction at Day 3: MD = -0.43 |
Ketenci | 2022 | Acute Low Back Pain | Thiocolchicoside Ointment (0.25%) | No significant difference from placebo |
Ventura | 1983 | Coxarthrosis & Gonarthrosis | Thiocolchicoside capsules (8 mg) | VAS reduction at Day 5: MD = -10.24 |
These studies illustrate the variable effectiveness of thiocolchicine across different populations and conditions.
特性
IUPAC Name |
N-(1,2,3-trimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5S/c1-12(24)23-16-8-6-13-10-18(26-2)21(27-3)22(28-4)20(13)14-7-9-19(29-5)17(25)11-15(14)16/h7,9-11,16H,6,8H2,1-5H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEGANPVAXDBPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80871876 | |
Record name | N-[1,2,3-Trimethoxy-10-(methylsulfanyl)-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80871876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。